Ethyl 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate
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Overview
Description
Ethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes multiple chlorine atoms and a dioxo-isoindoline moiety
Preparation Methods
The synthesis of Ethyl 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate typically involves the reaction of 4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindole with ethyl 4-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Ethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or other reduced forms.
Scientific Research Applications
Ethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of Ethyl 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Ethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can be compared with other similar compounds, such as:
4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid: This compound has a similar structure but lacks the ethyl ester group.
4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid: This compound has fewer chlorine atoms and different reactivity.
4-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid: This compound contains a nitro group instead of chlorine atoms, leading to different chemical properties.
Ethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to its specific combination of chlorine atoms and the ethyl ester group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H9Cl4NO4 |
---|---|
Molecular Weight |
433.1 g/mol |
IUPAC Name |
ethyl 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C17H9Cl4NO4/c1-2-26-17(25)7-3-5-8(6-4-7)22-15(23)9-10(16(22)24)12(19)14(21)13(20)11(9)18/h3-6H,2H2,1H3 |
InChI Key |
ATEGLAYFDAXCHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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